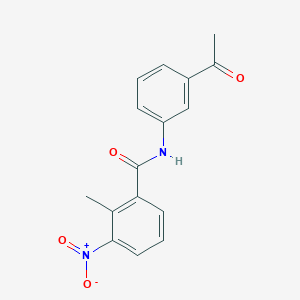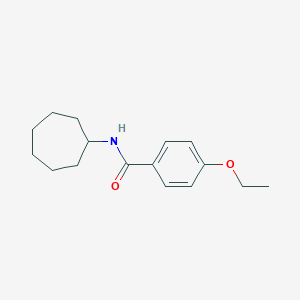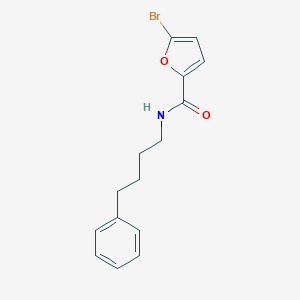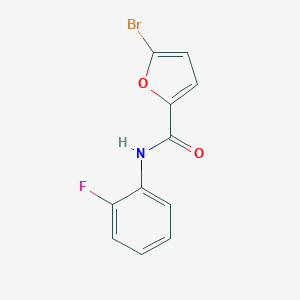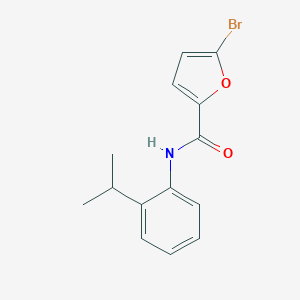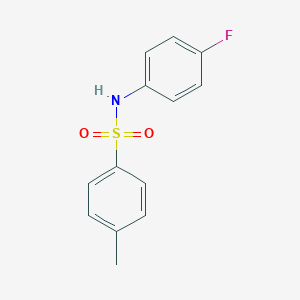
N-(4-fluorophenyl)-4-methylbenzenesulfonamide
Descripción general
Descripción
N-(4-fluorophenyl)-4-methylbenzenesulfonamide, also known as 4'-fluorobenzenesulfonamide or 4-FBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a wide range of effects on biological systems, including the ability to disrupt protein-protein interactions and modulate enzyme activity. In
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-4-methylbenzenesulfonamide involves the disruption of protein-protein interactions and the modulation of enzyme activity. The compound is thought to bind to specific sites on proteins, preventing them from interacting with other proteins or altering their conformation to modulate enzyme activity. The exact mechanism of action may vary depending on the specific protein or enzyme being studied.
Efectos Bioquímicos Y Fisiológicos
N-(4-fluorophenyl)-4-methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to disrupt protein-protein interactions and modulate enzyme activity, the compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorophenyl)-4-methylbenzenesulfonamide is its ability to disrupt protein-protein interactions and modulate enzyme activity. This makes it a useful tool for studying a wide range of biological processes. However, there are also limitations to its use. For example, the compound may have off-target effects on other proteins or enzymes, making it difficult to interpret results. Additionally, the compound may have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are many potential future directions for research involving N-(4-fluorophenyl)-4-methylbenzenesulfonamide. One area of research involves the development of more specific and potent analogs of the compound that can be used to study specific protein-protein interactions or enzymes. Another area of research involves the use of the compound in vivo, to better understand its effects on biological systems. Additionally, the compound may have potential therapeutic applications, particularly in the treatment of cancer or inflammatory diseases. Overall, N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a promising compound with a wide range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-4-methylbenzenesulfonamide has been shown to have a wide range of applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying protein-protein interactions. By disrupting these interactions, researchers can gain insights into the molecular mechanisms underlying various biological processes, including disease states. N-(4-fluorophenyl)-4-methylbenzenesulfonamide has also been shown to modulate enzyme activity, making it a useful tool for studying enzyme kinetics and regulation.
Propiedades
Número CAS |
727-31-1 |
|---|---|
Nombre del producto |
N-(4-fluorophenyl)-4-methylbenzenesulfonamide |
Fórmula molecular |
C13H12FNO2S |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12FNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 |
Clave InChI |
FVZXDKXFEPVJRE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Otros números CAS |
727-31-1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

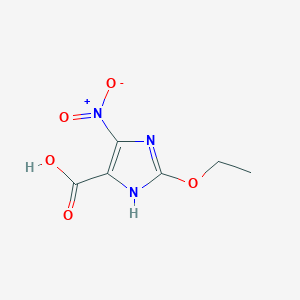

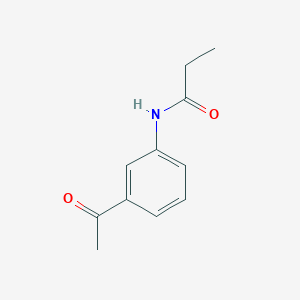
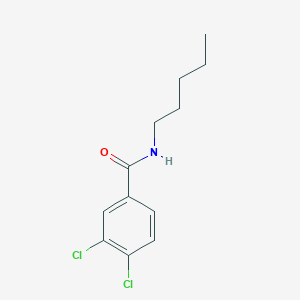
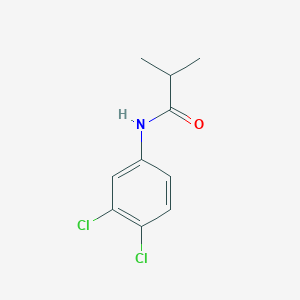
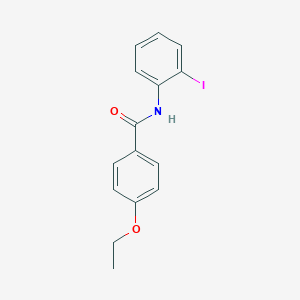
![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
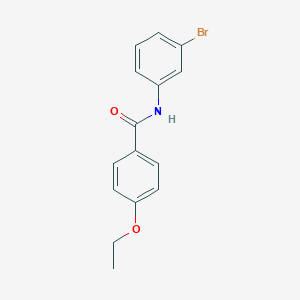
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)
